5-Cyanoisophthalic acid

Catalog No.
S1906703
CAS No.
23341-13-1
M.F
C9H5NO4
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyanoisophthalic acid

CAS Number

23341-13-1

Product Name

5-Cyanoisophthalic acid

IUPAC Name

5-cyanobenzene-1,3-dicarboxylic acid

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C9H5NO4/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H,(H,11,12)(H,13,14)

InChI Key

YKADUTAIRWMMFI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#N

Organic Synthesis and Material Science

There is limited research exploring 5-CIA as a building block for organic synthesis. Studies suggest its potential for the development of new functional materials. For instance, a scientific article describes the incorporation of 5-CIA into microporous polymers for potential applications in gas storage and separation [].

5-Cyanoisophthalic acid is an aromatic compound characterized by the presence of a cyano group attached to the isophthalic acid structure. Its molecular formula is C9H5NO4C_9H_5NO_4, and it has a molecular weight of 189.14 g/mol. This compound is typically found in a crystalline form and is known for its role as an intermediate in organic synthesis, particularly in the production of various functional materials and polymers.

, including:

  • Esterification: Reacting with alcohols to form esters, which are useful in polymer chemistry.
  • Amidation: The carboxylic acid groups can react with amines to form amides, expanding its utility in synthesizing complex organic molecules.
  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for further functionalization.

These reactions make 5-cyanoisophthalic acid a versatile building block in organic chemistry.

Research into the biological activity of 5-cyanoisophthalic acid is limited, but compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of isophthalic acid have been studied for their potential anti-inflammatory and anticancer activities. The cyano group may also contribute to the reactivity of the compound, potentially leading to interactions with biological targets.

5-Cyanoisophthalic acid can be synthesized through various methods:

  • Cyanation of Isophthalic Acid: This method involves treating isophthalic acid with cyanide sources under controlled conditions, typically using a catalyst to facilitate the reaction.
  • Electrophilic Aromatic Substitution: The introduction of the cyano group can also be achieved through electrophilic substitution reactions on isophthalic derivatives.
  • Hydrolysis of Cyano Derivatives: Starting from nitriles or other cyano-containing compounds, hydrolysis can yield 5-cyanoisophthalic acid.

These synthetic routes allow for the production of this compound in varying purities and yields.

5-Cyanoisophthalic acid finds applications in several fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing polyamides and polyesters, contributing to materials with enhanced thermal and mechanical properties.
  • Dyes and Pigments: The compound can be used as an intermediate in dye synthesis, particularly for colorants that require stable aromatic systems.
  • Pharmaceuticals: Although less common, it may serve as a precursor for biologically active compounds or drug candidates.

Studies on the interactions involving 5-cyanoisophthalic acid often focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for developing new materials and applications. For instance, its ability to form metal-organic frameworks through coordination with metal ions has been explored, showcasing its potential in material science.

5-Cyanoisophthalic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Isophthalic AcidC8H6O4C_8H_6O_4Lacks cyano group; used in polyester synthesis
Terephthalic AcidC8H6O4C_8H_6O_4Similar structure; widely used in PET production
5-Aminoisophthalic AcidC8H7NO4C_8H_7NO_4Contains amino group; used in dye synthesis
2-Aminoterephthalic AcidC9H9NO4C_9H_9NO_4Contains amino group; used in polymer synthesis
1,2,4,5-Benzenetetracarboxylic AcidC10H6O6C_{10}H_{6}O_{6}Highly functionalized; used in various applications

Uniqueness of 5-Cyanoisophthalic Acid

The unique feature of 5-cyanoisophthalic acid lies in its cyano substituent, which enhances its reactivity compared to other similar compounds. This property allows it to participate in a broader range of

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23341-13-1

Wikipedia

5-Cyanoisophthalic acid

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-cyano-: INACTIVE

Dates

Modify: 2023-08-16

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